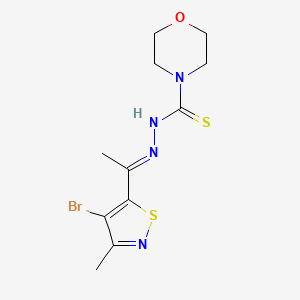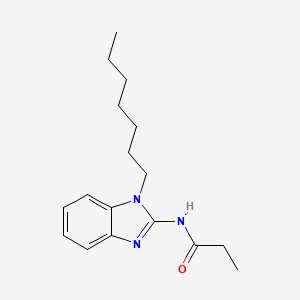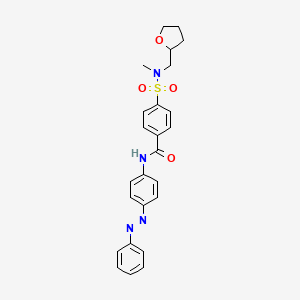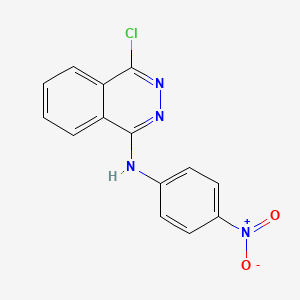
4-chloro-N-(4-nitrophenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-nitrophenyl)phthalazin-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a nitrophenyl group, and a phthalazin-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine typically involves the reaction of 4-chlorophthalazin-1-amine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and optimizing the reaction parameters to ensure consistent quality and yield. The industrial production also involves purification steps to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-nitrophenyl)phthalazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 4-chloro-N-(4-aminophenyl)phthalazin-1-amine.
Scientific Research Applications
4-chloro-N-(4-nitrophenyl)phthalazin-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-nitrophenyl)benzamide
- 4-chloro-N-(4-nitrophenyl)quinazolin-2-amine
- 4-chloro-N-(4-nitrophenyl)pyrimidin-2-amine
Uniqueness
4-chloro-N-(4-nitrophenyl)phthalazin-1-amine is unique due to its specific structural features, such as the phthalazin-1-amine moiety, which distinguishes it from other similar compounds
Properties
CAS No. |
404847-70-7 |
|---|---|
Molecular Formula |
C14H9ClN4O2 |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
4-chloro-N-(4-nitrophenyl)phthalazin-1-amine |
InChI |
InChI=1S/C14H9ClN4O2/c15-13-11-3-1-2-4-12(11)14(18-17-13)16-9-5-7-10(8-6-9)19(20)21/h1-8H,(H,16,18) |
InChI Key |
PUROSGBQMKAUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


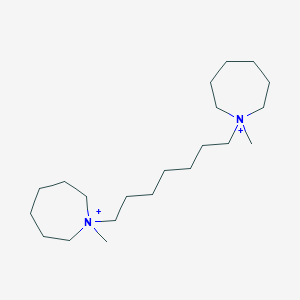
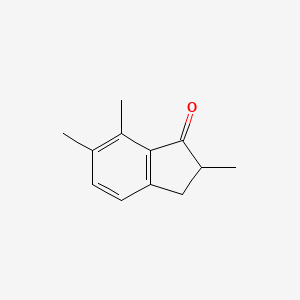

![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
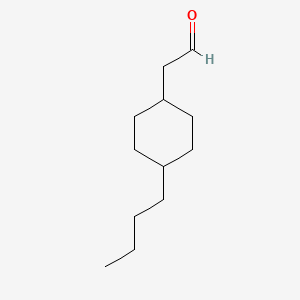
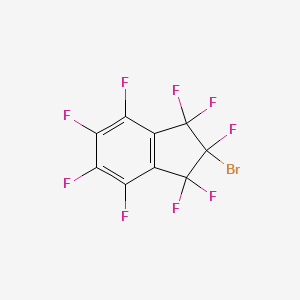
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
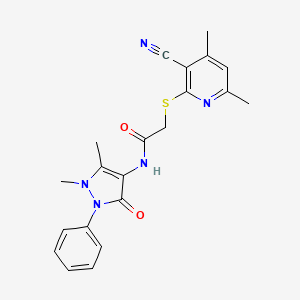

![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
